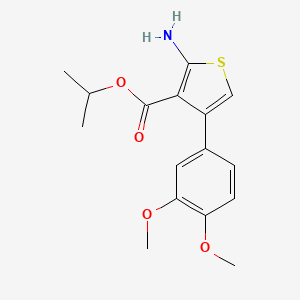

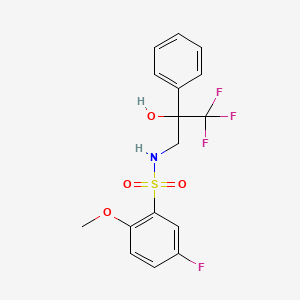

Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate is a chemical compound used for proteomics research . It has a molecular formula of C16H19NO4S and a molecular weight of 321.4 .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The process starts with ammonium acetate and acetic acid in toluene under reflux conditions . This is followed by the addition of dmap and pyridine . The mixture is then treated with potassium hydroxide in water and ethanol under reflux . The next step involves the addition of triphenylphosphine in tetrahydrofuran . Finally, the reaction mixture is treated with trifluoroacetic acid in dichloromethane .Scientific Research Applications

Synthesis and Characterization

- The compound has been utilized in the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines, as well as cinnolines, through reactions with carbonyl compounds and nitrous acid (Zinchenko et al., 2009).

- It's involved in the synthesis of tetrasubstituted thiophenes through a one-pot multicomponent protocol, confirming the structure through X-ray diffraction and spectroscopic studies (Sahu et al., 2015).

Pharmacological and Biological Applications

- It forms part of a novel series of compounds synthesized for antimicrobial evaluation and docking studies. These compounds include ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting its role in developing new antimicrobial agents (Spoorthy et al., 2021).

- It's used in the synthesis of novel 2-aminothiophene derivatives, which exhibit various biological activities like antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities (Prasad et al., 2017).

Chemical Transformations and Reactions

- In a study on Ca2+ channel antagonists, a derivative related to verapamil was synthesized using 2-(3,4-dimethoxyphenyl)-2-isopropyl-5-(methanesulfonoxy)valeronitrile. This highlights its potential use in developing compounds with physiological activity (Theodore et al., 1990).

- The compound is involved in the synthesis of novel immunosuppressive butenamides, demonstrating its utility in synthesizing compounds with potential immunosuppressive activity (Axton et al., 1992).

Mechanism of Action

Properties

IUPAC Name |

propan-2-yl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-9(2)21-16(18)14-11(8-22-15(14)17)10-5-6-12(19-3)13(7-10)20-4/h5-9H,17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHPOCNINSGWET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2506152.png)

![Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2506155.png)

![3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2506163.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2506164.png)

![N-[2-(dimethylamino)ethyl]-3-methoxypropanamide](/img/structure/B2506167.png)

![(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2506170.png)